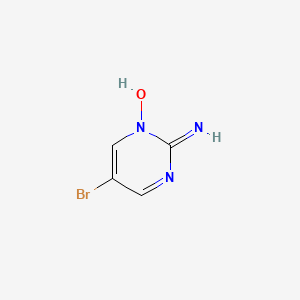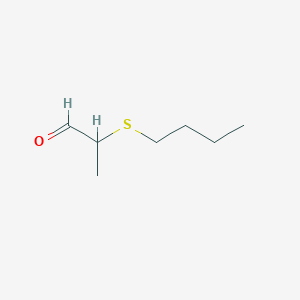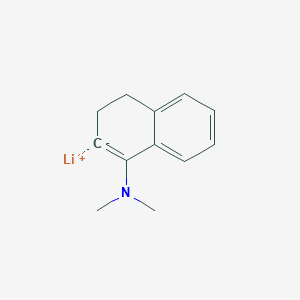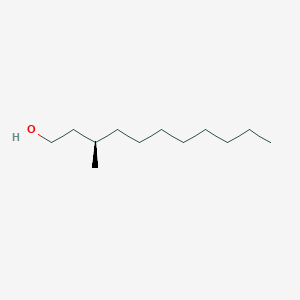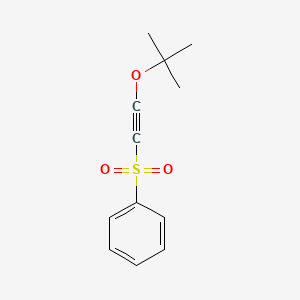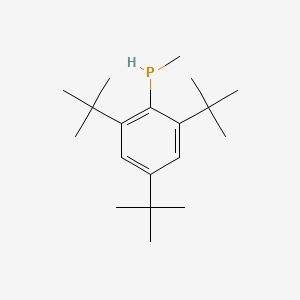
Methyl(2,4,6-tri-tert-butylphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group and a 2,4,6-tri-tert-butylphenyl group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenyl lithium with methylphosphonous dichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control of reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(2,4,6-tri-tert-butylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl(2,4,6-tri-tert-butylphenyl)phosphane has several scientific research applications:
Mecanismo De Acción
The mechanism by which methyl(2,4,6-tri-tert-butylphenyl)phosphane exerts its effects is primarily through its ability to donate electron density to metal centers in catalytic systems. The bulky tert-butyl groups provide steric protection, which can enhance the stability of the resulting complexes. The phosphorus atom can also participate in coordination chemistry, forming bonds with various metal ions .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the phosphorus atom.
Bis(2,4,6-tri-tert-butylphenyl)diphosphene: Contains a phosphorus-phosphorus double bond, offering different reactivity and applications.
Uniqueness
Methyl(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the combination of its steric bulk and the presence of a phosphorus atom, which allows it to participate in a wide range of chemical reactions and applications that are not possible with similar compounds .
Propiedades
| 86539-33-5 | |
Fórmula molecular |
C19H33P |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
methyl-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H33P/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12,20H,1-10H3 |
Clave InChI |
UYBLILSNFWOHSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)


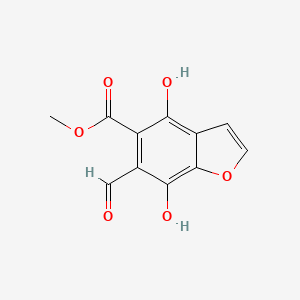
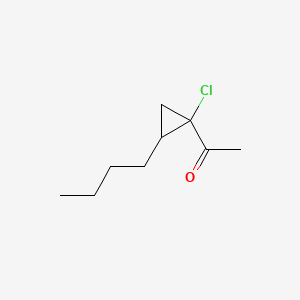
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
